3,5-Diiodophenol
Overview
Description
3,5-Diiodophenol is an organoiodide of phenol that contains two covalently bonded iodine atoms at the 3 and 5 positions on the benzene ring. Its molecular formula is C6H4I2O, and it has a molecular weight of 345.91 g/mol . This compound is part of the broader class of iodophenols, which are phenols substituted with iodine atoms .
Preparation Methods
3,5-Diiodophenol can be synthesized through electrophilic halogenation of phenol with iodine. The reaction conditions often include a solvent such as acetic acid and a catalyst like sulfuric acid to promote the halogenation process .
Chemical Reactions Analysis
3,5-Diiodophenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting it back to phenol or other reduced forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Diiodophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role in thyroid hormone synthesis.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diiodophenol involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The iodine atoms play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
3,5-Diiodophenol is unique among iodophenols due to its specific substitution pattern. Similar compounds include:
- 2-Iodophenol
- 3-Iodophenol
- 4-Iodophenol
- 2,3-Diiodophenol
- 2,4-Diiodophenol
- 2,5-Diiodophenol
- 2,6-Diiodophenol
- 3,4-Diiodophenol
These compounds differ in the position and number of iodine atoms on the phenol ring, which affects their chemical properties and reactivity .
Properties
IUPAC Name |
3,5-diiodophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNAIDRKAWDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573449 | |
Record name | 3,5-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20981-79-7 | |
Record name | 3,5-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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